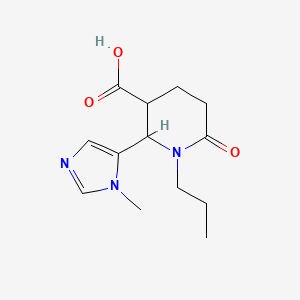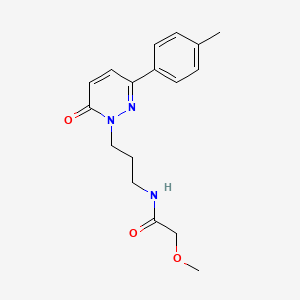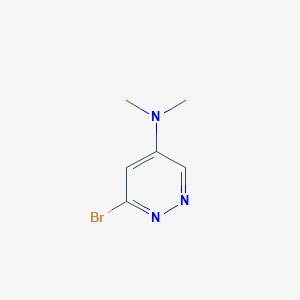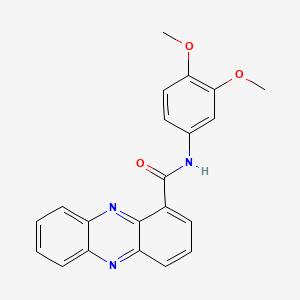![molecular formula C15H17Cl2N3O2S2 B2965848 2-(5-Chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215545-42-8](/img/structure/B2965848.png)
2-(5-Chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-Chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C15H17Cl2N3O2S2 and its molecular weight is 406.34. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The chemical compound is a part of a broader class of compounds involving thiophene and pyridine derivatives, which have been extensively studied for their unique chemical properties and potential applications in various fields of scientific research. For example, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems has been explored, highlighting the compound's relevance in creating polyheterocyclic systems with potential pharmaceutical applications (Bakhite, Al‐Sehemi, & Yamada, 2005). These syntheses are crucial for developing new drugs and understanding chemical interactions at a molecular level.
Potential Biological Activity
Research focusing on the structural analogs of the specified compound often investigates their biological activities. For instance, studies on methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate aim to develop novel molecules with potential anti-inflammatory properties, indicating a research direction towards finding new therapeutic agents (Moloney, 2001). This example underscores the importance of such compounds in medicinal chemistry and drug design, offering insights into their potential use in treating inflammation and possibly other conditions.
Antimicrobial Applications
Another aspect of research involves evaluating the antimicrobial properties of related compounds. For instance, the synthesis and antimicrobial activity of new quinazolinone derivatives reveal the compound's potential application in developing antibacterial and antifungal agents (Naganagowda & Petsom, 2011). Such studies are vital for the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance.
Material Science and Coordination Chemistry
The versatility of thiophene and pyridine derivatives extends to material science and coordination chemistry, where their unique properties are leveraged to synthesize novel coordination polymers with interesting magnetic properties. Research in this area, such as the synthesis and characterization of metal–organic hybrid materials using nitrogen-based ligands, showcases the potential applications in developing new materials with specific magnetic behaviors (Ahmad et al., 2012). These materials could have applications in data storage, sensors, and other technologically significant areas.
properties
IUPAC Name |
2-[(5-chlorothiophene-2-carbonyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S2.ClH/c1-2-19-6-5-8-10(7-19)23-15(12(8)13(17)20)18-14(21)9-3-4-11(16)22-9;/h3-4H,2,5-7H2,1H3,(H2,17,20)(H,18,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAFUOUBNRBDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(S3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965768.png)




![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2965776.png)





![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2965787.png)